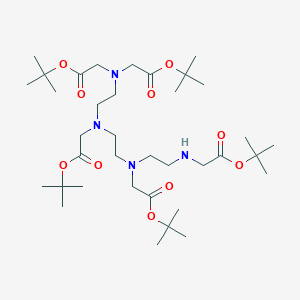

Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate

Description

BenchChem offers high-quality Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68N4O10/c1-32(2,3)46-27(41)22-37-16-17-38(23-28(42)47-33(4,5)6)18-19-39(24-29(43)48-34(7,8)9)20-21-40(25-30(44)49-35(10,11)12)26-31(45)50-36(13,14)15/h37H,16-26H2,1-15H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBJQMFNYCJAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCN(CCN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Di-tert-butyl 3,6,9-tris(2-(tert-butoxy)-2-oxoethyl)-3,6,9,12-tetraazatetradecane-1,14-dioate (commonly referred to as compound 1) is a complex organic molecule with significant potential for various biological applications. Its unique structure features multiple tert-butoxy groups and a tetraazatetradecane backbone, which may influence its biological interactions.

- Molecular Formula : C₃₆H₆₈N₄O₁₀

- Molecular Weight : 716.96 g/mol

- CAS Number : 180152-86-7

Biological Activity Overview

Research on compound 1 primarily focuses on its potential as a therapeutic agent and its role in drug delivery systems. Its biological activity can be categorized into several key areas:

1. Antioxidant Properties

Compound 1 exhibits antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. The presence of tert-butoxy groups enhances its stability and reactivity towards free radicals.

2. Antimicrobial Activity

Studies indicate that compound 1 demonstrates significant antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial membranes and inhibit cellular functions.

3. Cellular Uptake and Cytotoxicity

Research has shown that compound 1 can be effectively taken up by mammalian cells, leading to cytotoxic effects in cancer cell lines. This property makes it a candidate for further investigation in cancer therapy.

Case Study 1: Antioxidant Effects

In a study examining the antioxidant effects of compound 1, it was found to reduce oxidative damage in cultured neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.

| Treatment Group | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 25 ± 5 | 80 ± 5 |

| Compound 1 (10 µM) | 10 ± 2 | 95 ± 3 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of compound 1 against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 20 |

| Escherichia coli | 10 | 50 |

The mechanism through which compound 1 exerts its biological effects involves:

- Radical Scavenging : The tert-butoxy groups donate electrons to free radicals, neutralizing them.

- Membrane Disruption : The hydrophobic nature of the molecule allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Cell Signaling Pathways : Compound 1 may interact with specific cellular receptors or enzymes involved in proliferation and apoptosis.

Scientific Research Applications

Medicinal Chemistry

1.1 Radiopharmaceuticals

DOTA derivatives are widely used in the field of radiopharmaceuticals due to their ability to chelate metal ions such as gallium-68 and lutetium-177. These isotopes are crucial for positron emission tomography (PET) imaging and targeted radionuclide therapy.

- Case Study : The use of DOTA-conjugated peptides for targeting specific receptors in cancer cells has shown promising results. For instance, DOTA-conjugated somatostatin analogs have been successfully employed in the diagnosis and treatment of neuroendocrine tumors .

1.2 Drug Delivery Systems

DOTA compounds can be incorporated into drug delivery systems to enhance the solubility and stability of therapeutic agents. Their ability to form stable complexes with various drugs allows for controlled release mechanisms.

- Data Table: Drug Delivery Applications

| Compound Type | Application | Outcome |

|---|---|---|

| DOTA-peptide conjugates | Cancer therapy | Improved targeting and efficacy |

| DOTA-drug complexes | Controlled release | Enhanced bioavailability |

Materials Science

2.1 Synthesis of Functionalized Polymers

DOTA derivatives serve as building blocks for synthesizing functionalized polymers that can be used in various applications including sensors and catalysts.

- Case Study : Research has demonstrated the synthesis of DOTA-based polymers that exhibit enhanced catalytic properties for organic reactions, showcasing their utility in green chemistry .

2.2 Nanotechnology

In nanotechnology, DOTA compounds can be utilized for the functionalization of nanoparticles, enhancing their stability and biocompatibility.

- Data Table: Nanoparticle Functionalization

| Nanoparticle Type | Functionalization Method | Application |

|---|---|---|

| Gold nanoparticles | DOTA conjugation | Drug delivery |

| Iron oxide nanoparticles | DOTA coating | MRI contrast agents |

Analytical Chemistry

3.1 Chelation Studies

DOTA derivatives are often employed in chelation studies to understand metal ion interactions in biological systems.

Preparation Methods

Alkylation of Polyamine Backbones with Tert-Butyl Bromoacetate

A core strategy involves alkylating a tetraazatetradecane backbone with tert-butyl bromoacetate. Key steps include:

- Reagents :

- Conditions :

- Yield : Up to 99% for intermediate steps.

Phase-transfer catalysis optimizes the introduction of tert-butoxy groups. Data from comparative studies include:

| Starting Material | Organic Phase | Aqueous Phase | Catalyst | Time/Temp | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Pentane | Saturated Na₂CO₃ | A¹ | 15 h, 25°C | 90% |

| tert-Butyl acetoacetate | Dichloromethane | 3 N NaOH | B² | 1 h, 0°C | 92% |

¹Tetrabutylammonium bromide; ²Methyltri-n-octylammonium chloride (Aliquat 336).

Stepwise Alkylation and Purification

A documented procedure for a structurally related compound (tri-tert-butyl DOTA derivative) involves:

- Alkylation : Sequential addition of tert-butyl bromoacetate to a polyamine in acetonitrile with sodium carbonate.

- Workup : Filtration, extraction with ethyl acetate, and drying over MgSO₄.

- Characterization : NMR (¹H, ¹³C) and ESI-MS confirm structure and purity.

Critical Reaction Parameters

- Solvent Choice : DMF enhances solubility of intermediates, while dichloromethane improves phase separation.

- Catalyst Efficiency : Aliquat 336 outperforms tetrabutylammonium bromide in tert-butyl acetoacetate reactions (92% vs. 53% yield).

- Temperature Control : Low temperatures (0°C) minimize side reactions during alkylation.

Challenges and Optimizations

- Steric Hindrance : Multiple tert-butoxy groups necessitate excess alkylating agent (2.25 equiv).

- Purification : Silica gel chromatography is essential due to similar polarities of intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this compound, considering steric hindrance from tert-butyl groups?

- Methodological Answer : A stepwise approach is recommended. Begin with tert-butyl esterification of the central tetraazatetradecane backbone to minimize steric interference during coupling reactions. Use DCC/DMAP-mediated coupling for introducing tris(2-(tert-butoxy)-2-oxoethyl) groups, ensuring precise stoichiometric control (1:3 ratio for backbone-to-sidechain). Monitor reaction progress via TLC (hexane/ethyl acetate 7:3) and purify intermediates using flash chromatography (silica gel, gradient elution) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent connectivity, particularly tert-butyl resonances (δ 1.2–1.4 ppm in ¹H NMR). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides molecular weight validation. For crystalline intermediates, single-crystal X-ray diffraction (XRD) resolves stereochemical ambiguities, as demonstrated in analogous tetraazamacrocycles .

Q. What chromatographic techniques are suitable for separating this compound from byproducts?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates polar byproducts. For scale-up, employ medium-pressure liquid chromatography (MPLC) with silica gel and dichloromethane/methanol (95:5) as the mobile phase. Note that tert-butyl groups reduce polarity, requiring longer retention times .

Advanced Research Questions

Q. How do supramolecular interactions influence the compound’s crystallographic packing, and what implications does this have for material science applications?

- Methodological Answer : Analyze non-covalent interactions (e.g., van der Waals forces between tert-butyl groups) via Hirshfeld surface analysis of XRD data. Compare packing coefficients with analogous compounds (e.g., 3,6,9,12-tetraazatetradecane derivatives) to identify trends. Molecular dynamics simulations (AMBER force field) can predict solvent-accessible surface areas and stability in solid-state matrices .

Q. What computational strategies can model the compound’s reactivity in catalytic or host-guest systems?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates electrostatic potential surfaces. Molecular docking (AutoDock Vina) evaluates binding affinities with target substrates (e.g., metal ions or organic guests). Validate predictions experimentally via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Systematically test solubility in aprotic (DMF, DMSO) and protic solvents (methanol, water) under controlled humidity and temperature. Use Hansen solubility parameters (δD, δP, δH) to correlate experimental results. Conflicting data may arise from residual moisture in hygroscopic tert-butyl esters; employ Karl Fischer titration to quantify water content in solvents .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or thermal stress?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) for thermal decomposition profiles (heating rate: 10°C/min, N₂ atmosphere). For oxidative stability, use radical initiators (e.g., AIBN) in dichloromethane and monitor degradation via GC-MS. Compare half-lives with structurally simpler tert-butyl esters to identify destabilizing motifs .

Methodological Framework for Data Interpretation

- Theoretical Linkage : Anchor experiments to supramolecular chemistry (e.g., host-guest theory) or coordination chemistry (e.g., ligand-field theory) to contextualize findings. For example, the compound’s tetraaza backbone may act as a polydentate ligand, requiring ligand displacement assays to confirm metal-binding behavior .

- Data Triangulation : Cross-validate spectroscopic, computational, and crystallographic data to mitigate instrumentation biases. For instance, discrepancies between DFT-predicted and XRD-observed bond lengths may indicate solvent effects during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.